4-Nitrophenyl phosphate disodium salt hexahydrate
Overview
Description
4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) to detect the activity of phosphatases. The compound has the molecular formula C6H4NO6PNa2·6H2O and a molecular weight of 371.14 g/mol .
Mechanism of Action
Target of Action
The primary target of the compound 4-Nitrophenyl phosphate disodium salt hexahydrate is the enzyme group known as phosphatases . These enzymes play a crucial role in a variety of biological functions, including cell signaling and metabolism .
Mode of Action
This compound acts as a non-proteinaceous and non-specific substrate for phosphatases . When the compound interacts with its target enzymes, it undergoes hydrolysis, a process that results in the production of p-nitrophenol .
Biochemical Pathways
The hydrolysis of this compound by phosphatases is a key step in several biochemical pathways . The product of this reaction, p-nitrophenol, can be easily detected due to its yellow color, making it useful in colorimetric assays for phosphatase activity .
Pharmacokinetics
Its solubility in water (100 mg/ml) suggests that it may have good bioavailability .
Result of Action
The hydrolysis of this compound by phosphatases results in the production of p-nitrophenol . This compound is yellow in color and can be easily detected, making it a useful tool for measuring phosphatase activity in biological samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the hydrolysis reaction . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at −20°C .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl phosphate disodium salt hexahydrate is a non-proteinaceous and non-specific substrate for determining protein tyrosine phosphatase activity . It is the substrate of choice for use with alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures . It can be used to study on alkaline phosphatases, acid phosphatases etc .
Cellular Effects
This compound has been used to treat adherent cells in adhesion assay . It is suitable for cell culture and mammalian techniques .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of the compound, yielding p-nitrophenol . This reaction is facilitated by enzymes such as alkaline phosphatase .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in water .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of phosphatases . It is hydrolyzed to yield p-nitrophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl phosphate disodium salt hexahydrate is synthesized through the phosphorylation of 4-nitrophenol. The reaction typically involves the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OPO}_3\text{H}_2 ] The product is then neutralized with sodium hydroxide to form the disodium salt, followed by crystallization to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosphorylation reactions under controlled conditions. The process includes the use of automated reactors to ensure consistent quality and yield. The final product is purified through recrystallization and dried to obtain the hexahydrate form .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl phosphate disodium salt hexahydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. The hydrolysis reaction releases 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffer solution, such as glycine buffer (pH 10.4) or diethanolamine buffer (pH 9.8), in the presence of magnesium chloride (MgCl2) and zinc chloride (ZnCl2) to enhance enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm .
Scientific Research Applications
4-Nitrophenyl phosphate disodium salt hexahydrate is extensively used in scientific research due to its role as a chromogenic substrate. Some of its applications include:
Chemistry: Used in enzyme kinetics studies to measure the activity of phosphatases.
Biology: Employed in ELISA to detect the presence of specific antibodies or antigens.
Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.
Industry: Applied in quality control processes to ensure the activity of enzyme preparations.
Comparison with Similar Compounds
4-Nitrophenyl phosphate disodium salt hexahydrate is often compared with other chromogenic substrates used in phosphatase assays. Some similar compounds include:
Potassium 4-nitrophenyl sulfate: Used in similar assays but has different solubility properties.
4-Nitrophenyl β-D-glucopyranoside: Used in glucosidase assays.
p-Nitrophenyl phosphate disodium hexahydrate: Another form of the compound with similar applications.
This compound is unique due to its high sensitivity and specificity in detecting phosphatase activity, making it a preferred choice in many biochemical assays .
Properties
IUPAC Name |
disodium;(4-nitrophenyl) phosphate;hexahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKHKRHCKCAGH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NNa2O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369089 | |
Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333338-18-4, 9013-05-2 | |
Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphatase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Nitrophenyl phosphate disodium salt hexahydrate used to study enzyme activity?
A: This compound serves as a substrate for enzymes like alkaline phosphatase (ALP). When ALP cleaves the phosphate group, it releases 4-nitrophenol, a yellow-colored product. [] The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the ALP activity. This property makes this compound a valuable tool for studying ALP kinetics and screening for potential inhibitors. [, ]
Q2: Are there alternative methods for detecting phosphatase activity besides using this compound?
A: Yes, researchers have developed colorimetric assays using gold/silver core/shell nanorods. These nanorods change color in response to the enzymatic activity of ALP on substrates like ascorbic acid 2-phosphate. [] This method offers a visual readout of ALP activity, potentially simplifying analysis compared to traditional spectrophotometric methods.
Q3: Can this compound be used to study other enzymes besides phosphatases?
A: While primarily known as a phosphatase substrate, researchers used this compound to investigate the catalytic activity of a Cu(II)-Zn(II) complex in phosphate ester hydrolysis. [] This suggests potential applications beyond traditional phosphatase assays, particularly in exploring the catalytic mechanisms of novel compounds.
Q4: Has this compound been used in any practical applications beyond laboratory research?
A: Research demonstrates the use of this compound in optimizing immobilized phytase systems for reducing phytic acid in soymilk. [] This application highlights the potential for translating this compound-based research into practical solutions for food processing and other industries.
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